4-Bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine
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Overview
Description
Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- is a heterocyclic compound that features a fused furan and pyridine ring system with an amine group at the 7th position and a bromine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amine group into other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents replacing the bromine atom .
Scientific Research Applications
Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-pyridine derivatives and brominated heterocycles. Examples are:
- Furo[3,2-b]pyridin-7-amine
- Pyrazolo[3,4-b]pyridines
- Benzofuro[3,2-c]isoquinolines
Uniqueness
Furo[2,3-c]pyridin-7-amine, 4-bromo-2,3-dihydro- is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-2,3-dihydrofuro[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)6-4(5)1-2-11-6/h3H,1-2H2,(H2,9,10) |
InChI Key |
NMQODZQRYLAUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=CN=C2N)Br |
Origin of Product |
United States |
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